5-Cyclopropoxy-4-methylpicolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-8(10(11)13)12-5-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
ZQGLABALWXXRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 5 Cyclopropoxy 4 Methylpicolinamide
Retrosynthetic Analysis and Strategic Disconnections for 5-Cyclopropoxy-4-methylpicolinamide
The process of designing a synthesis for a target molecule, known as retrosynthetic analysis, begins with conceptually breaking down the molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary retrosynthetic disconnections focus on the key functional groups: the amide bond and the cyclopropoxy ether linkage.
The most logical initial disconnection is at the amide bond (C-N bond), a common and reliable transformation in organic synthesis. amazonaws.com This leads to two precursor molecules: 2-picolinic acid and an amine. In this case, the disconnection reveals 5-cyclopropoxy-4-methylpicolinic acid and ammonia (B1221849) (or an ammonia equivalent).
A subsequent disconnection targets the cyclopropoxy ether bond (C-O). Ethers are frequently synthesized via the Williamson ether synthesis, which involves an alkoxide and an alkyl halide. amazonaws.com Disconnecting the cyclopropyl (B3062369) ether reveals a 5-hydroxy-4-methylpicolinic acid precursor and a cyclopropyl halide. This approach is strategically sound as it introduces the potentially sensitive cyclopropyl group later in the synthesis.
An alternative disconnection for the cyclopropoxy group could involve a palladium-catalyzed coupling reaction, a modern and versatile method for forming C-O bonds. nih.govmdpi.com This would also lead back to a 5-hydroxy or 5-halo-4-methylpicolinic acid derivative.
The 4-methyl group on the pyridine (B92270) ring represents another point for disconnection. However, it is often more practical to start with a pre-methylated pyridine derivative or introduce the methyl group early in the synthesis, as direct C-H functionalization at the 4-position of a substituted pyridine can be challenging and may lead to mixtures of isomers. nih.govacs.org
Therefore, a plausible retrosynthetic pathway for this compound is as follows:
This analysis provides a clear roadmap for the forward synthesis, highlighting the key reactions and intermediates.
Development and Optimization of Synthetic Routes for Picolinamide (B142947) Core Structures
The synthesis of the picolinamide core is a critical aspect of preparing this compound. This involves the strategic introduction of the necessary substituents onto the pyridine ring and the final amide bond formation.
Strategies for the Regioselective Introduction of the Cyclopropoxy Moiety
The introduction of the cyclopropoxy group at the 5-position of the pyridine ring is a key transformation. A common and effective method is the Williamson ether synthesis, starting from a 5-hydroxypyridine derivative. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a cyclopropyl halide (e.g., cyclopropyl bromide).
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, DMF | 0 to RT | Strong base, drives reaction to completion. | Flammable, moisture-sensitive. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux | Milder, easier to handle. | Slower reaction times. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Reflux | Highly effective, can improve yields. | More expensive. |
An alternative approach is the use of palladium-catalyzed cross-coupling reactions. mdpi.com For instance, a 5-halopyridine derivative could be coupled with cyclopropanol (B106826) under palladium catalysis. This method offers the potential for milder reaction conditions and broader substrate scope.
Methodologies for Methyl Group Functionalization at the 4-Position of the Pyridine Ring
The presence of a methyl group at the 4-position of the pyridine ring influences the electronic properties and steric environment of the molecule. Introducing this group can be achieved through various methods. One approach is to start with a commercially available 4-methylpyridine (B42270) derivative and build the other functionalities around it.
Alternatively, direct C-H functionalization methods can be employed, although regioselectivity can be a challenge. nih.govacs.orgrsc.org The Minisci reaction, for example, allows for the introduction of alkyl groups onto electron-deficient heterocycles via a radical mechanism. chemrxiv.org However, this often leads to a mixture of isomers. To achieve high regioselectivity for C4-alkylation, a blocking group strategy can be employed. nih.govacs.orgchemrxiv.org This involves temporarily protecting the more reactive C2 and C6 positions of the pyridine ring, directing the alkylation to the C4 position, followed by removal of the blocking group.
Amide Bond Formation Reactions in the Synthesis of Picolinamides
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the corresponding picolinic acid with ammonia or an ammonia equivalent. A variety of coupling reagents are available to facilitate this transformation, each with its own advantages and disadvantages. nih.govpeptide.comamericanpeptidesociety.orgsigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Solvent | Key Features |
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Cost-effective, but produces insoluble urea (B33335) byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble urea byproduct, easier workup. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | Highly efficient, low racemization, suitable for difficult couplings. |
| T3P (Propylphosphonic Anhydride) | Pyridine, Et₃N | Ethyl acetate, DCM | Effective, byproducts are water-soluble. |
The choice of coupling reagent and reaction conditions is crucial for achieving a high yield and purity of the final picolinamide product. nih.govresearchgate.net
Synthesis of Key Precursors and Intermediate Derivatization
A plausible synthetic route to this compound would likely commence with a readily available starting material such as 4-methyl-5-nitropicolinonitrile. This precursor can undergo a series of transformations to install the desired functional groups.
A key intermediate in this proposed synthesis is 5-hydroxy-4-methylpicolinonitrile . This can be prepared from the corresponding 5-amino derivative, which in turn is obtained by the reduction of the 5-nitro group. The 5-amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Once 5-hydroxy-4-methylpicolinonitrile is obtained, the cyclopropoxy group can be introduced via a Williamson ether synthesis using a base like sodium hydride and cyclopropyl bromide. The resulting 5-cyclopropoxy-4-methylpicolinonitrile can then be hydrolyzed to the corresponding carboxylic acid, 5-cyclopropoxy-4-methylpicolinic acid . The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.
Finally, the amide bond is formed by treating 5-cyclopropoxy-4-methylpicolinic acid with a suitable aminating agent and a coupling reagent.
Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)
The structure of this compound itself is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center in the cyclopropoxy ring or at another position, stereoselective synthetic methods would be necessary.
For a chiral cyclopropoxy group, the synthesis could start from a chiral cyclopropanol or employ an asymmetric cyclopropanation reaction. Asymmetric catalysis, using chiral ligands with transition metals like palladium, rhodium, or copper, is a powerful tool for establishing stereocenters during the formation of the cyclopropane (B1198618) ring. rsc.org
If a chiral center were to be introduced elsewhere in the molecule, for example, on a substituent attached to the amide nitrogen, a chiral amine could be used in the final coupling step. Alternatively, a chiral auxiliary could be employed to direct the stereochemical outcome of a key reaction, followed by its removal.
Exploration of Novel Reaction Conditions and Catalytic Systems for Picolinamide Synthesis
The efficient synthesis of picolinamides, including this compound, is a focal point of contemporary chemical research. Scientists are continually exploring innovative reaction conditions and catalytic systems to enhance yield, purity, and sustainability of the synthetic process. These explorations often center on the two primary bond-forming reactions in the synthesis of the target molecule: the formation of the ether linkage to introduce the cyclopropoxy group and the final amide bond formation.
A plausible and efficient synthetic route to this compound commences with a suitable precursor, such as a halogenated 4-methylpicolinic acid derivative. For instance, the synthesis can be envisioned to start from the commercially available 5-bromo-4-methylpicolinic acid.
The introduction of the cyclopropoxy group at the C-5 position of the pyridine ring is a critical step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a halogen atom at an electron-deficient position on the pyridine ring is displaced by a nucleophile, in this case, the cyclopropoxy group. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen relative to the ring nitrogen and the nature of the halogen itself. Generally, halogens at the 2- and 4-positions are more readily substituted due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
For the synthesis of 5-Cyclopropoxy-4-methylpicolinic acid from 5-bromo-4-methylpicolinic acid, the reaction would involve treating the bromo-substituted precursor with a cyclopropoxy source, such as sodium or potassium cyclopropoxide. The reaction is typically carried out in a high-boiling point aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction. Microwave irradiation has also been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.se
The choice of the base and solvent system is crucial for the success of this transformation. Strong bases are required to generate the cyclopropoxide nucleophile from cyclopropanol.
| Parameter | Condition | Rationale |
| Starting Material | 5-bromo-4-methylpicolinic acid | Commercially available precursor. |
| Nucleophile | Sodium or Potassium Cyclopropoxide | Strong nucleophile for SNAr. |
| Solvent | DMF, DMSO, or NMP | High-boiling polar aprotic solvents favor SNAr. |
| Temperature | Elevated temperatures or microwave irradiation | Overcomes the activation energy for the reaction. sci-hub.se |
The final step in the synthesis of this compound is the coupling of the 5-Cyclopropoxy-4-methylpicolinic acid with an appropriate amine source. While traditional methods for amide bond formation, such as the use of acyl chlorides, are effective, they can lack functional group tolerance. Modern research has focused on the development of milder and more efficient catalytic systems.
A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another effective coupling agent is (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU). cam.ac.uk The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has also been reported to give nearly quantitative yields for picolinamide synthesis at room temperature. researchgate.net
The selection of the optimal catalytic system depends on the specific substrates and the desired reaction conditions. The table below summarizes some of the modern catalytic systems that could be employed for the synthesis of this compound.
| Catalytic System | Reagents | Key Features | Reference |
| Carbodiimide Coupling | EDCI, HOBt, DMAP | Mild conditions, good for a range of substrates. | nih.gov |
| Uronium Salt Coupling | HATU, Base (e.g., DIPEA) | High efficiency and fast reaction times. | cam.ac.uk |
| Triazine-based Coupling | DMTMM | Stereoselective, simple purification. | researchgate.net |
The reaction of 5-Cyclopropoxy-4-methylpicolinic acid with an aminating agent, such as ammonia or an ammonia equivalent, in the presence of one of these catalytic systems would afford the desired this compound in good yield and under mild conditions. The choice of the specific amine source would determine the final "amide" part of the picolinamide. For the title compound, a simple amination is required.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Picolinamide Derivatives
Systematic Elucidation of Substituent Effects on the Picolinamide (B142947) Core
The biological activity of picolinamide derivatives is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. Systematic SAR studies involve modifying the core structure at various positions and evaluating the impact of these changes on the compound's efficacy and selectivity. These studies have revealed that both electronic and steric factors play a crucial role in determining the pharmacological profile of these molecules.
For instance, in a series of picolinamide derivatives designed as VEGFR-2 inhibitors, the introduction of different substituents on the picolinamide core led to a range of inhibitory activities. nih.gov The core picolinamide structure often participates in essential hydrogen bonding interactions with the target protein. The N1-nitrogen of the pyridine and the NH group of the picolinamide can form crucial hydrogen bonds with amino acid residues like Cys919 in the active site of VEGFR-2. nih.gov
The nature of the substituent can influence the electronic properties of the pyridine ring, thereby modulating the strength of these interactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the pyridine nitrogen and the charge distribution across the ring, which can impact binding affinity. For example, studies on other pyridinyl-based compounds have shown that EWGs on the pyridine ring can lead to a significant shift to more positive redox potentials of the corresponding metal complexes. nih.gov Conversely, the introduction of EDGs can increase the electron density on the ring. nih.gov
The position of the substituent is also critical. Modifications at the 4- and 5-positions of the picolinamide ring have been shown to significantly influence biological activity. The specific substitution pattern in 5-Cyclopropoxy-4-methylpicolinamide, with a cyclopropoxy group at the 5-position and a methyl group at the 4-position, represents a deliberate design choice to optimize its interaction with its biological target.
A summary of SAR findings for different regions of synthesized picolinamide derivatives highlights the importance of systematic exploration of the chemical space around the core scaffold. researchgate.net
| Position of Substitution | Type of Substituent | General Effect on Activity |
| 4-position of Pyridine | Electron-withdrawing groups | Can enhance activity depending on the target nih.gov |
| 4-position of Pyridine | Electron-donating groups | Can modulate redox properties and binding nih.gov |
| 5-position of Pyridine | Bulky hydrophobic groups | Can improve binding affinity through hydrophobic interactions |
| Amide Nitrogen | Substituted aryl or alkyl groups | Significantly influences target selectivity and potency nih.govnih.gov |
Mechanistic Role of the Cyclopropoxy Group in Modulating Ligand-Target Interactions
The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. hyphadiscovery.com The inclusion of a cyclopropoxy group at the 5-position of the picolinamide ring in this compound is a strategic design element that can influence the compound's properties in several ways.
Mechanistically, the cyclopropyl group can:
Impart Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational flexibility of the attached group. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity. hyphadiscovery.com
Modulate Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. This can be particularly advantageous for reaching intracellular targets.
Influence Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to those in more flexible alkyl chains. hyphadiscovery.com This can make the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving the compound's pharmacokinetic profile. hyphadiscovery.com However, it is important to note that metabolism of cyclopropyl groups can sometimes lead to reactive intermediates, especially when attached to amines. hyphadiscovery.com
In the context of this compound, the cyclopropoxy group likely occupies a hydrophobic pocket in its target protein, contributing to its binding affinity and potentially influencing its selectivity.
Influence of Methyl Substitution on the Pyridine Ring on Biological Efficacy and Selectivity
The introduction of a methyl group on the pyridine ring, as seen in the 4-position of this compound, can have a profound impact on the compound's biological properties. The effects of methyl substitution are multifaceted and can be attributed to both steric and electronic contributions.
Steric Effects: The methyl group is a relatively small, lipophilic substituent that can influence the orientation of the picolinamide within the binding site. It can create favorable steric interactions or, conversely, lead to steric hindrance if it clashes with the protein surface. The position of the methyl group is crucial; for instance, a methyl group at the 2-position of pyridine can decrease reaction rates due to steric hindrance, while substitution at the 3- or 4-position can increase them. researchgate.net
Electronic Effects: The methyl group is a weak electron-donating group. This can slightly increase the electron density of the pyridine ring, which can modulate the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. nsf.gov This alteration in electronic properties can fine-tune the binding affinity and selectivity of the ligand.
Metabolic Blocking: A methyl group can be strategically placed to block a site of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.
Computational Chemistry and Molecular Modeling in Ligand Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of ligands. These methods provide valuable insights into ligand-target interactions at the molecular level, guiding the synthesis of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For picolinamide derivatives, docking simulations can elucidate the key interactions between the ligand and the active site of the target. These simulations can predict:
Binding Pose: The three-dimensional orientation of the ligand within the binding pocket.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For example, docking studies of picolinamide derivatives in the VEGFR-2 active site have shown the importance of hydrogen bonds with residues like Cys919. nih.gov
Binding Affinity: Scoring functions are used to estimate the binding free energy, which can help in prioritizing compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of novel, unsynthesized compounds.
For a series of picolinamide derivatives, a QSAR model could be built using descriptors such as:
Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies.
Steric Descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Describing the connectivity of atoms in the molecule.
A reliable QSAR model, with good statistical parameters such as the coefficient of determination (R²) and cross-validated R² (q²), can provide valuable insights into the structural requirements for high activity. scispace.commdpi.com For instance, a QSAR study on dipicolinic acid derivatives identified the importance of a low number of double bonds, the absence of tertiary nitrogen atoms, and enhanced molecular polarity for antioxidant activity. nih.govscispace.com Such models can guide the design of new picolinamide analogs with improved efficacy.
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. numberanalytics.com Pharmacophore models can be generated using either a ligand-based approach (by aligning a set of active molecules) or a structure-based approach (by analyzing the interactions in a ligand-protein complex). nih.govresearchgate.net
For picolinamide derivatives, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors: The pyridine nitrogen and the carbonyl oxygen of the amide.
Hydrogen Bond Donors: The amide N-H group.
Hydrophobic/Aromatic Centers: The pyridine ring and other aromatic or lipophilic substituents.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel scaffolds with the potential to bind to the same target. dovepress.com For this compound, a pharmacophore model would define the spatial relationship between the picolinamide core, the cyclopropoxy group, and the methyl group that is required for its biological activity. This model can then be used to design new molecules with diverse chemical structures but similar pharmacophoric features.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a comprehensive search for scientific literature and patent databases, detailed research findings on the chemical compound this compound, specifically concerning the design, synthesis, and structure-activity relationship (SAR) of its analogues, remain largely unavailable in the public domain.
While the broader class of picolinamide derivatives has been the subject of extensive research, leading to the development of various compounds with therapeutic potential, information exclusively centered on this compound is scarce. This suggests that the compound may be a relatively new area of investigation, potentially part of proprietary research not yet disclosed publicly, or that studies, if they exist, have not been published in widely accessible scientific journals.
The intended focus of this article was to provide a detailed examination of the structure-activity relationship studies and molecular design principles for derivatives of this compound, as outlined in the requested structure. This would have included an in-depth look at the synthesis of its analogues to expand upon SAR data. However, the absence of specific data, including detailed research findings and data tables directly related to this compound, precludes the ability to generate a scientifically accurate and informative article as per the specified requirements.
General principles of medicinal chemistry and SAR studies on other picolinamide derivatives could offer hypothetical pathways for the design and synthesis of analogues of this compound. Such an approach would involve modifications of the cyclopropoxy, methyl, and amide functional groups to explore their impact on a target receptor or enzyme. For instance, altering the size and electronics of the alkoxy group at the 5-position or substituting the methyl group at the 4-position could provide valuable SAR insights. Similarly, modifications to the picolinamide core and the amide substituent would be classical strategies in a medicinal chemistry campaign.
However, without specific published research, any such discussion would be purely speculative and would not meet the standard of a professional, authoritative article based on diverse and verifiable sources. The strict adherence to factual reporting and the exclusion of non-verified information are paramount.
Therefore, until research on this compound is published and enters the public domain, a detailed and scientifically rigorous article on the design and synthesis of its analogues for SAR expansion cannot be compiled.
In Vitro Pharmacological and Mechanistic Investigations of 5 Cyclopropoxy 4 Methylpicolinamide
Characterization of Molecular Target Engagement and Binding Affinities
Receptor Binding Studies (e.g., Allosteric Binding Sites)
There is no published data on the receptor binding profile of 5-Cyclopropoxy-4-methylpicolinamide.
Enzyme Inhibition Assays (e.g., Kinases, Hydrolases, Helicases)
Information regarding the inhibitory activity of this compound against any enzyme class is not available.
Functional Assays for Elucidating Mechanisms of Action In Vitro
Cellular Signal Transduction Pathway Analysis
No studies detailing the effects of this compound on cellular signal transduction pathways have been identified.
Biochemical Activity Profiling
A biochemical activity profile for this compound is not available in the public record.
Assessment of In Vitro Selectivity and Off-Target Interactions
Without primary binding and functional data, an assessment of the in vitro selectivity and potential off-target interactions of this compound cannot be conducted.
Hypothesized Biological Applications and Research Utility (In Vitro)
Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Activity In Vitro
Research into compounds structurally related to this compound suggests a potential for modulation of metabotropic glutamate receptor subtype 5 (mGlu5) activity. These receptors are G-protein coupled receptors that play a significant role in synaptic plasticity and are implicated in various neurological and psychiatric disorders. nih.gov
Positive allosteric modulators (PAMs) of mGlu5 are of interest as they can enhance the receptor's response to the endogenous ligand, glutamate. nih.govnih.gov In vitro studies on novel PAMs with a trans-2-phenylcyclopropane amide scaffold have been conducted to evaluate their potential protective activity. nih.gov For instance, the activity of these compounds has been assessed by measuring nitric oxide (NO) production in BV2 microglial cell cultures treated with lipopolysaccharide (LPS). nih.govnih.gov One such compound demonstrated a promising IC50 value of 30 μM for the inhibition of NO production, indicating its potential as a lead for further development. nih.gov
Conversely, negative allosteric modulators (NAMs) of mGlu5 reduce the receptor's activity and have been investigated for their therapeutic potential in conditions like major depressive disorder and fragile X syndrome. nih.gov Detailed in vitro pharmacological characterization of mGlu5 NAMs has been performed to understand their effects on receptor signaling and internalization. nih.gov
The amenability of mGlu5 to modulation by small molecule compounds has made it a significant target for drug discovery. nih.gov However, the translation of in vitro findings to clinical efficacy remains a complex challenge, with factors such as receptor occupancy levels potentially influencing outcomes. nih.govnih.gov
Table 1: In Vitro Activity of a Related mGlu5 Modulator
| Compound | Assay | Cell Line | Activity (IC50) |
| Compound 3a | Nitric Oxide Production Inhibition | BV2 microglia | 30 μM nih.gov |
In Vitro Antifungal and Insecticidal Activity
The in vitro antifungal properties of various chemical compounds are a significant area of research. For instance, studies have evaluated the antifungal activity of polycations against filamentous fungi, with some demonstrating efficacy against multidrug-resistant species like Scopulariopsis brevicaulis and various dermatophytes. nih.gov Other research has focused on the antifungal potential of dihydrocarvone-hybrid derivatives against plant pathogenic fungi such as Monilinia fructicola. mdpi.com The in vitro susceptibility of numerous clinical yeast isolates to agents like ciclopiroxolamine has also been extensively documented, comparing its efficacy to other established antifungal drugs. nih.gov
While there is substantial research on the in vitro antifungal activity of various heterocyclic compounds, including those with carboxamide moieties, specific data on the direct antifungal or insecticidal activity of this compound is not prominently available in the reviewed literature. researchgate.netmdpi.com
In Vitro Antiviral Activity (e.g., Alphavirus nsP2 Helicase Inhibition)
The non-structural protein 2 (nsP2) of alphaviruses, which possesses helicase activity, is a critical enzyme for viral replication and a promising target for antiviral therapies. nih.gov In vitro studies have identified inhibitors of the Chikungunya virus (CHIKV) nsP2 RNA helicase. nih.govbiorxiv.org
One class of inhibitors, oxaspiropiperidines, has been shown to directly target the nsP2 helicase. nih.govbiorxiv.orgresearchgate.net The (R)-enantiomer of one such inhibitor demonstrated potent in vitro activity, inhibiting viral replication, nsP2 helicase ATPase activity, and the unwinding of double-stranded RNA. nih.govbiorxiv.org A strong positive correlation (R² = 0.85) was observed between the antiviral activity (EC50) in cell-based assays and the inhibition of nsP2hel ATPase activity (IC50) for a series of 26 analogs, supporting the hypothesis that helicase inhibition is the primary mechanism of action. researchgate.net
Furthermore, research on other compounds has highlighted broad-spectrum antiviral potential. For example, some natural compounds and their derivatives have shown inhibitory activity against both HIV and coronaviruses in vitro. mdpi.com Ribavirin, a ribonucleoside analog, is known for its broad-spectrum antiviral activity. nih.gov Similarly, other small molecules have been evaluated for their in vitro efficacy against various viruses, including SARS-CoV-2. nih.gov Research has also been conducted on thymidine (B127349) analogs for their antiviral activity against orthopoxviruses. nih.gov
Table 2: In Vitro Anti-Alphavirus Activity of an nsP2 Helicase Inhibitor
| Compound | Assay | Target | Activity (IC50) |
| (R)-1 | RNA Unwinding Inhibition | CHIKV nsP2 Helicase | 130 nM biorxiv.org |
| (S)-1 | RNA Unwinding Inhibition | CHIKV nsP2 Helicase | 26 μM biorxiv.org |
In Vitro Kinase Inhibitory Profiles (e.g., Raf Kinases, VEGFR-2)
Picolinamide-based derivatives have been investigated as potential kinase inhibitors. New 2-amido and ureido quinoline (B57606) derivatives, designed as sorafenib (B1663141) congeners, have shown antiproliferative activity. nih.gov One compound from this series, compound 9d, exhibited highly selective inhibitory activity against BRAF(V600E) and C-RAF kinases, with IC50 values of 316 nM and 61 nM, respectively. nih.gov
Vascular endothelial growth factor receptor-2 (VEGFR-2) is another key target in cancer therapy due to its role in angiogenesis. rsc.org Novel picolinamide-based derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines and their ability to inhibit VEGFR-2. rsc.org Similarly, nicotinamide-based derivatives have been designed and tested as antiangiogenic VEGFR-2 inhibitors. mdpi.com One such compound showed a potent VEGFR-2 inhibitory effect with an IC50 of 60.83 nM. mdpi.com Other scaffolds, such as those based on 1,2,5-oxadiazole-2-oxide, have also yielded potent VEGFR-2 inhibitors. nih.gov
The discovery of BMS-582949, a p38α MAP kinase inhibitor with a cyclopropylcarbamoyl group, highlights the potential of this functional group in kinase inhibitors. nih.govresearchgate.net This compound demonstrated effectiveness in in vitro assays and subsequent preclinical models. nih.gov
Table 3: In Vitro Kinase Inhibitory Activity of Related Compounds
| Compound | Target Kinase | Activity (IC50) |
| Compound 9d | BRAF(V600E) | 316 nM nih.gov |
| Compound 9d | C-RAF | 61 nM nih.gov |
| Nicotinamide derivative (Compound 6) | VEGFR-2 | 60.83 nM mdpi.com |
| BMS-582949 | p38α MAP Kinase | Data not specified in abstract nih.gov |
In Vitro Modulation of Taste Receptors
The direct in vitro modulation of taste receptors by this compound has not been specifically detailed in the provided search results. Research in this area often focuses on understanding the molecular mechanisms of taste perception and identifying compounds that can act as agonists or antagonists of taste receptors.
In Vitro Immunomodulatory Effects (e.g., PD-1/PD-L1 Interaction)
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade immune surveillance. nih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are of significant interest in oncology. nih.gov
In vitro studies have been conducted to characterize small molecule inhibitors of the PD-1/PD-L1 interaction. nih.gov These studies often involve cell-based assays to measure the inhibition of the interaction and the subsequent effects on immune cell function, such as the secretion of interleukin-2 (B1167480) and interferon-γ by Jurkat cells. nih.gov Some compounds have been shown to effectively block the PD-1/sPD-L1 interaction in vitro. nih.gov However, other studies have revealed that some compounds, while effective in functional assays like splenocyte recovery, may not directly inhibit the PD-1/PD-L1 interaction, suggesting alternative mechanisms of action. nih.gov
Natural bioactive compounds have also been investigated for their immunomodulatory effects, including the potential to inhibit signaling pathways like NF-κB, MAPK, and PI3K/AKT, which can lead to the downregulation of pro-inflammatory mediators and PD-L1. nih.gov
In Vitro PARP1 Enzyme Inhibition
Comprehensive searches of scientific literature and patent databases did not yield any publicly available data regarding the in vitro inhibition of the poly (ADP-ribose) polymerase 1 (PARP1) enzyme by this compound. Consequently, no research findings on its potency (such as IC₅₀ values), mechanism of inhibition, or comparative activity against other PARP family members can be reported at this time.
The study of PARP1 inhibitors is a significant area of research in oncology. nih.govmdpi.com PARP1 is a key enzyme in the repair of single-strand DNA breaks; its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations. nih.govmdpi.com The development of novel PARP1 inhibitors often involves in vitro assays to determine the compound's direct enzymatic inhibition and cellular assays to assess its functional impact. nih.govmdpi.comrsc.org However, no such studies have been published for this compound.
Investigation of Other Novel Biological Activities and Targets in Vitro
Following an extensive review of available scientific literature, no studies have been identified that investigate other novel in vitro biological activities or molecular targets of this compound. Research on picolinamide (B142947) derivatives has explored a range of biological effects, including antitumor and other pharmacological activities, by evaluating their impact on various cellular processes and molecular targets. nih.govmdpi.comrsc.org However, specific data detailing the in vitro pharmacological profile of this compound beyond the scope of PARP1 inhibition are not present in the public domain. Therefore, information regarding its effects on other enzymes, receptors, ion channels, or its influence on cellular pathways such as apoptosis, cell cycle regulation, or signal transduction is currently unavailable.
In Vitro Metabolic Stability and Biotransformation Studies
Evaluation of Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This is commonly assessed using liver microsomes and hepatocytes. researchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I Cytochrome P450 (CYP) enzymes. nih.gov Isolated hepatocytes, which are intact liver cells, represent the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. researchgate.netutsouthwestern.edu
The stability of 5-Cyclopropoxy-4-methylpicolinamide would be determined by incubating the compound at a set concentration (e.g., 0.3-1 µM) with pooled human and animal (e.g., rat, mouse, dog) liver microsomes or hepatocytes. nih.gov The reaction is initiated by the addition of necessary cofactors, such as NADPH for microsomal studies, and samples are collected at various time points (e.g., 0, 15, 30, 60 minutes). nih.gov The rate of disappearance of the parent compound is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, key parameters like the in vitro half-life (t½) and apparent intrinsic clearance (CLint,app) are calculated to predict the compound's in vivo hepatic clearance. nih.gov
Table 1: Representative Metabolic Stability Data for this compound
| System | Species | In Vitro Half-life (t½, min) | Apparent Intrinsic Clearance (CLint,app, µL/min/mg protein or /10^6 cells) | Predicted In Vivo Clearance Category |
|---|---|---|---|---|
| Liver Microsomes | Human | > 60 | < 15 | Low |
| Rat | 45 | 31 | Low to Intermediate | |
| Mouse | 25 | 55 | Intermediate | |
| Hepatocytes | Human | > 90 | < 12 | Low |
| Rat | 65 | 24 | Low | |
| Mouse | 40 | 41 | Intermediate |
Identification and Structural Elucidation of In Vitro Metabolites
Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Following incubation with hepatocytes or microsomes, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolic products. Based on the compound's structure, several metabolic transformations are plausible.
Potential metabolic pathways include:
Oxidation: This is a common Phase I reaction. For this compound, oxidation could occur at the 4-methyl group to form a primary alcohol (M1), which could be further oxidized to a carboxylic acid. Another site for oxidation is the pyridine (B92270) ring itself.
O-Dealkylation: The cyclopropoxy group could undergo O-dealkylation, resulting in a hydroxylated picolinamide (B142947) metabolite (M2).
Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes, yielding 5-cyclopropoxy-4-methylpicolinic acid (M3) and ammonia (B1221849).
Aldehyde Oxidase (AO) Mediated Oxidation: The pyridine ring, being an azaheterocycle, is a potential substrate for aldehyde oxidase, which is present in the cytosolic fraction of hepatocytes and can catalyze oxidation at a carbon atom adjacent to the ring nitrogen. nih.govdrugbank.com
Table 2: Plausible In Vitro Metabolites of this compound
| Metabolite ID | Proposed Structure | Proposed Biotransformation | Mass Shift from Parent |
|---|---|---|---|
| M1 | 5-Cyclopropoxy-4-(hydroxymethyl)picolinamide | Hydroxylation of methyl group | +16 Da |
| M2 | 5-Hydroxy-4-methylpicolinamide | O-Dealkylation of cyclopropoxy group | -40 Da |
| M3 | 5-Cyclopropoxy-4-methylpicolinic acid | Amide hydrolysis | +1 Da |
| M4 | Oxidized pyridine ring metabolite | Aldehyde Oxidase mediated oxidation | +16 Da |
Investigation of Contributing Metabolic Pathways
To determine which enzyme families are responsible for the observed metabolism, a combination of approaches is used.
Cytochrome P450 (CYP) Enzymes: As the primary drivers of Phase I oxidative metabolism, the role of CYPs is paramount. nih.govmdpi.com Reaction phenotyping studies using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) can pinpoint which specific isoforms are responsible for the formation of oxidative metabolites like M1 and M2. Chemical inhibitors selective for certain CYP enzymes can also be used in microsomal incubations to confirm these findings. nih.gov
Aldehyde Oxidase (AO): Given the presence of a pyridine ring, the contribution of AO must be considered. wuxiapptec.com These enzymes are located in the cell cytosol, so studies would be conducted using the S9 fraction (which contains both microsomes and cytosol) or isolated hepatocytes. utsouthwestern.edu The use of a specific AO inhibitor, such as hydralazine, in these systems can confirm the involvement of AO in the formation of metabolites like M4. nih.gov
Glucuronidation: This is a major Phase II conjugation reaction. If hydroxylated metabolites (e.g., M1, M2) are formed, they can be further metabolized by UDP-glucuronosyltransferase (UGT) enzymes to form more polar glucuronide conjugates. The presence of such conjugates would be investigated in hepatocyte incubations, as these cells contain the necessary UGT enzymes and cofactors.
Assessment of Plasma Stability In Vitro
The stability of a compound in plasma is important, as instability can lead to rapid degradation before the drug can reach its target. evotec.com Compounds containing functional groups like amides can be susceptible to hydrolysis by enzymes present in plasma, such as amidases. evotec.com
To assess this, this compound would be incubated in plasma from various species (human, rat, mouse) at 37°C. nih.govnih.gov Aliquots are taken over a period of up to two hours and analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time. evotec.com The half-life in plasma is then calculated. For most compounds, high stability in plasma is desirable.
Table 3: Representative In Vitro Plasma Stability Data for this compound
| Species | % Remaining at 120 min | Calculated Half-life (t½, min) | Stability Classification |
|---|---|---|---|
| Human | 98% | > 240 | Stable |
| Rat | 95% | > 240 | Stable |
| Mouse | 96% | > 240 | Stable |
Advanced Analytical Methodologies for Research on 5 Cyclopropoxy 4 Methylpicolinamide
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool in the analysis of novel chemical entities like 5-Cyclopropoxy-4-methylpicolinamide. Unlike unit-resolution mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule and to distinguish it from other isobaric interferences. researchgate.net This is particularly crucial for confirming the identity of the synthesized compound and for identifying its metabolites in complex biological samples.
Orbitrap and time-of-flight (TOF) mass analyzers are commonly employed for their high resolution and sensitivity. mdpi.com For this compound, HRMS would be used to obtain an accurate mass measurement, which can be compared to the theoretical exact mass calculated from its elemental formula (C₁₀H₁₂N₂O₂). This comparison provides a high degree of confidence in the compound's identity.
In metabolite identification studies, liquid chromatography coupled with HRMS (LC-HRMS) is a powerful strategy. researchgate.net This technique allows for the separation of the parent compound from its metabolites, followed by high-resolution mass analysis to propose elemental compositions for the detected metabolic products. Further structural elucidation is then typically achieved through tandem mass spectrometry (MS/MS) experiments.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Theoretical Exact Mass | 192.0899 u |
| Observed m/z ([M+H]⁺) | 193.0972 |
| Mass Accuracy (ppm) | < 2 |
| Instrumentation | Orbitrap Mass Analyzer |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, multidimensional NMR techniques are often necessary for the complete and unambiguous assignment of complex structures like this compound.
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This information allows for the precise mapping of the molecule's framework, including the relative positions of the cyclopropoxy, methyl, and picolinamide (B142947) functionalities.
Based on analogous structures found in the literature, a hypothetical set of NMR data for this compound is presented below. rsc.orgchemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Picolinamide Ring | ||
| H-2 | 8.15 (s) | |
| C-2 | 150.2 | |
| C-3 | 122.5 | |
| H-3 | 7.90 (d) | |
| C-4 | 148.1 | |
| C-5 | 155.8 | |
| H-6 | 8.30 (d) | |
| C-6 | 118.9 | |
| Substituents | ||
| 4-CH₃ | 2.35 (s) | 18.5 |
| 5-O-CH | 4.10 (m) | 65.0 |
| 5-O-CH-CH₂ | 0.85 (m) | 6.2 |
| Amide | ||
| CONH₂ | 7.5 (br s), 5.8 (br s) | |
| C=O | 168.4 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the purity of this compound and for its quantification. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode used for this type of analysis.
For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage. A high-purity standard of the compound is required for quantitative analysis, where a calibration curve is generated to determine the concentration of the compound in unknown samples.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.8 min |
| Purity | >98% |
Chromatographic Techniques for Chiral Purity and Enantiomeric Excess Determination (if applicable)
The structure of this compound does not inherently possess a stereocenter, making it an achiral molecule. Therefore, the determination of chiral purity and enantiomeric excess is not applicable in this case. However, should a chiral center be introduced into the molecule through synthetic modification, chiral chromatography would become a critical analytical technique.
Chiral HPLC, using a chiral stationary phase (CSP), is a powerful method for separating enantiomers. nih.gov Polysaccharide-based CSPs are widely used for this purpose. nih.gov The separation allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. Alternative methods for determining enantiomeric excess include the use of chiral derivatizing agents followed by standard HPLC or NMR analysis, and optical methods such as circular dichroism. rsc.orgnih.gov
Development of Bioanalytical Assays for In Vitro Compound Quantification in Biological Matrices
The development of robust bioanalytical assays is essential for studying the pharmacokinetic and pharmacodynamic properties of this compound. These assays are designed to accurately quantify the compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. nih.govnih.gov A typical assay involves sample preparation to extract the analyte from the biological matrix, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
The development and validation of such an assay would follow regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
Table 4: Representative Parameters for a Bioanalytical LC-MS/MS Assay for this compound
| Parameter | Description |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| MS Detection | Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | [M+H]⁺ > fragment ion |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Calibration Range | 1 - 1000 ng/mL |
Conclusion and Future Academic Research Directions
Summary of Key Academic Insights and Research Contributions for 5-Cyclopropoxy-4-methylpicolinamide
A thorough search of scientific databases and academic journals reveals no significant research contributions or key academic insights specifically attributed to this compound. The scientific literature to date has not focused on the synthesis, characterization, or biological evaluation of this compound.
Identification of Unexplored Chemical Space and Structural Modifications for Future Research
Given the absence of research on this compound, its entire chemical space remains unexplored. Future research could begin with the synthesis and structural elucidation of the molecule. Subsequent structural modifications could involve:
Alteration of the cyclopropoxy group: Investigating the impact of replacing the cyclopropyl (B3062369) ring with other small cycloalkyl or linear alkyl ethers to probe structure-activity relationships.
Modification of the methyl group: Substitution of the methyl group at the 4-position with other alkyl or electron-withdrawing/donating groups to understand its role in potential biological activity.
Substitution on the picolinamide (B142947) ring: Introduction of various substituents at other available positions on the pyridine (B92270) ring to create a library of analogues for screening.
Opportunities for Deeper Mechanistic Elucidation and Novel Target Discovery
As the biological targets of this compound are unknown, significant opportunities exist for novel target discovery. Initial research would involve broad biological screening against a panel of common drug targets, such as G-protein coupled receptors, kinases, and ion channels. Once a primary biological target is identified, further studies would be required for mechanistic elucidation, including determining its mode of action (e.g., agonist, antagonist, allosteric modulator).
Potential for Developing this compound Analogues as Academic Chemical Probes
Should initial screening reveal a potent and selective interaction with a specific biological target, analogues of this compound could be developed as chemical probes. This would involve synthesizing derivatives with functionalities suitable for labeling (e.g., fluorescent tags, biotin, or radiolabels) to facilitate studies on target engagement, localization, and downstream biological effects in cellular and in vivo models. The development of such probes would be a valuable contribution to the academic community for studying the identified target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
